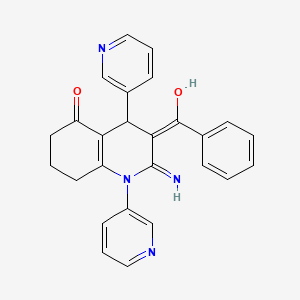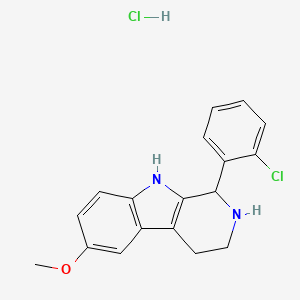![molecular formula C23H24N2O4S B6005162 N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005162.png)
N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as DBM, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. DBM has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth and survival. In
作用机制
The mechanism of action of N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are important for cancer cell growth and survival. N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to inhibit the activity of several key enzymes, including Akt, mTOR, and NF-κB, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy.
实验室实验的优点和局限性
One advantage of N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is its potency and selectivity for cancer cells. It has been shown to be effective at low concentrations, which is important for minimizing toxicity. However, one limitation of N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, which is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide research. One direction is to improve its solubility and bioavailability, which would make it more suitable for clinical use. Another direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its safety and efficacy in animal models and humans. Finally, more research is needed to understand the mechanism of action of N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide and its potential use in other diseases beyond cancer.
合成方法
N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of N-benzylglycine with p-anisylsulfonyl chloride to form N-benzyl-N-(4-methoxyphenylsulfonyl)glycine. This intermediate is then reacted with benzyl bromide to form N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide.
科学研究应用
N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of a variety of cancer cell lines, including prostate, breast, lung, and colon cancer cells. N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25(17-20-10-6-3-7-11-20)18-23(26)24-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTRMXGRTGDGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6005098.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005099.png)
![1-(diphenylmethyl)-N-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6005105.png)

![methyl 2,2-dimethyl-5-[1-(1-naphthylamino)ethylidene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6005118.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6005126.png)
![2-[1-(2-furylmethyl)-2-piperidinyl]ethanol](/img/structure/B6005127.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6005142.png)
![ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6005145.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B6005152.png)
![N-[5-(4-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6005155.png)
![N~1~-benzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005168.png)